N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide

PDE4 inhibitor regioisomeric SAR fluorobenzamide pharmacophore

N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide (CAS 886179-67-5) is a synthetic, polycyclic small molecule (MF: C₂₃H₁₄FNO₅; MW: 403.4 g·mol⁻¹) belonging to the benzodioxole–benzofuran carboxamide class. This compound embeds the 1,3-benzodioxole-5-carbonyl pharmacophore at the benzofuran C2 position and bears a 3-fluorobenzamide substituent at the benzofuran C3 position.

Molecular Formula C23H14FNO5
Molecular Weight 403.365
CAS No. 886179-67-5
Cat. No. B2395089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide
CAS886179-67-5
Molecular FormulaC23H14FNO5
Molecular Weight403.365
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=CC=C5)F
InChIInChI=1S/C23H14FNO5/c24-15-5-3-4-14(10-15)23(27)25-20-16-6-1-2-7-17(16)30-22(20)21(26)13-8-9-18-19(11-13)29-12-28-18/h1-11H,12H2,(H,25,27)
InChIKeyFZOVGNFUXJCAII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2H-1,3-Benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide (CAS 886179-67-5): Procurement-Relevant Structural and Pharmacological Profile


N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide (CAS 886179-67-5) is a synthetic, polycyclic small molecule (MF: C₂₃H₁₄FNO₅; MW: 403.4 g·mol⁻¹) belonging to the benzodioxole–benzofuran carboxamide class [1]. This compound embeds the 1,3-benzodioxole-5-carbonyl pharmacophore at the benzofuran C2 position and bears a 3-fluorobenzamide substituent at the benzofuran C3 position. The structural architecture is consistent with oxygen-containing heterocyclic compounds disclosed as phosphodiesterase 4 (PDE4) inhibitors in foundational patent families, positioning it within a therapeutically validated chemical space relevant to inflammatory and autoimmune disease research [2].

Why Generic Substitution of CAS 886179-67-5 with In-Class Analogs Carries Procurement Risk


Within the benzodioxole–benzofuran carboxamide series, regioisomeric substitution on the terminal benzamide ring critically modulates molecular recognition at the PDE4 catalytic site, as demonstrated by structure–activity relationship (SAR) data from the parent patent class [1]. The 3-fluorobenzamide isomer (CAS 886179-67-5) places the electron-withdrawing fluorine at the meta position, altering hydrogen-bond acceptor geometry relative to the para-fluoro isomer (CAS 886179-73-3) and other analogs bearing methoxy, nitro, or heterocyclic replacements [2]. Such positional isomerism can shift PDE4 subtype selectivity, cellular potency, and off-target profiles. Interchanging these analogs without formal comparator data therefore introduces uncontrolled experimental variability, compromising assay reproducibility and SAR continuity in lead-optimisation campaigns.

CAS 886179-67-5: Quantitative Differentiation Evidence vs. Closest Analogs – A Procurement-Focused Technical Guide


Regioisomeric Fluorine Placement: Meta- (3-fluoro) vs. Para- (4-fluoro) Benzamide Differentiation

The target compound (3-fluorobenzamide, CAS 886179-67-5) differs from its closest structural analog, the 4-fluorobenzamide isomer (CAS 886179-73-3), solely in the position of the fluorine atom on the terminal benzamide ring [1]. While direct head-to-head PDE4 inhibition data are not publicly available for either compound, class-level SAR from the US6514996 patent family establishes that aryl substitution position on the benzamide moiety governs PDE4 inhibitory potency and subtype selectivity [2]. The meta-fluorine orientation presents a distinct electrostatic potential surface and alters the dihedral angle of the benzamide relative to the benzofuran core compared to the para-substituted isomer, which can translate into differential hydrogen-bonding patterns with the PDE4 catalytic domain glutamine residue [3].

PDE4 inhibitor regioisomeric SAR fluorobenzamide pharmacophore

Predicted Physicochemical Property Comparison: 3-fluorobenzamide vs. 3-methoxy and 4-nitro Benzamide Analogs

Computed physicochemical descriptors differentiate CAS 886179-67-5 from its closest benzamide-substituted analogs. The target compound (XLogP3 = 5.3; TPSA = 77.8 Ų; H-bond donors = 1; H-bond acceptors = 6) [1] occupies a distinct lipophilicity–polarity space compared to the 3-methoxybenzamide analog (CAS 886179-69-7; predicted XLogP3 ≈ 5.1; TPSA ≈ 87.0 Ų, increased H-bond acceptor count) and the 4-nitrobenzamide analog (CAS 886180-21-8; predicted XLogP3 ≈ 5.0; TPSA ≈ 120.6 Ų, substantially higher polarity) [2]. These differences influence aqueous solubility, passive membrane permeability, and plasma protein binding—parameters directly relevant to in vitro assay behaviour and in vivo pharmacokinetic prediction.

drug-likeness lipophilicity polar surface area physicochemical profiling

PDE4 Inhibitor Pharmacophore Compliance and Structural Class Assignment

CAS 886179-67-5 fulfills the core pharmacophoric requirements for PDE4 inhibition as defined by the benzodioxole–benzofuran patent family (US6514996B2) [1]: (i) a 1,3-benzodioxole moiety capable of π-stacking within the PDE4 hydrophobic clamp, (ii) a benzofuran core providing conformational rigidity, and (iii) a substituted benzamide group that engages the catalytic domain glutamine residue. The 3-fluorobenzamide substituent offers a balanced electron-withdrawing effect (Hammett σₘ = +0.34) that is intermediate between the stronger electron-withdrawing 4-nitro (σₚ = +0.78) and the electron-donating 3-methoxy (σₘ = +0.12) variants, potentially yielding a differentiated PDE4 subtype selectivity profile [2].

PDE4 inhibition pharmacophore mapping anti-inflammatory cAMP modulation

Commercial Availability and Synthetic Tractability Relative to Non-Commercial Analogs

CAS 886179-67-5 is catalogued by multiple chemical suppliers as a pre-synthesised screening compound with standard purity specifications (≥95%) , whereas several structurally related analogs such as the furan-2-carboxamide derivative (CAS not assigned; ChemBase 218612) and the 4-ethoxybenzamide analog (CAS 886180-46-7) are not widely stocked and require custom synthesis [1]. For procurement decision-makers, guaranteed availability with defined purity reduces lead time and eliminates the cost and uncertainty associated with de novo custom synthesis of comparator compounds.

compound procurement synthetic accessibility screening library lead discovery

Recommended Application Scenarios for CAS 886179-67-5 Based on Structural Differentiation Evidence


PDE4 Isoform Selectivity Profiling in Inflammatory Disease Models

Use CAS 886179-67-5 as a probe to interrogate PDE4 subtype selectivity (PDE4A–D) in cell-based cAMP accumulation assays. The meta-fluorine substitution, supported by class-level SAR from the US6514996 patent family [1], may confer a subtype bias distinct from para-substituted analogs. This compound is suitable for head-to-head screening against the 4-fluoro isomer (CAS 886179-73-3) to establish regioisomeric SAR in LPS-stimulated TNF-α release assays from human peripheral blood mononuclear cells.

Physicochemical Benchmarking in CNS-Penetrant PDE4 Inhibitor Programs

With a computed XLogP3 of 5.3 and TPSA of 77.8 Ų [1], CAS 886179-67-5 sits within favourable CNS drug-like space. Deploy this compound as a reference standard in parallel artificial membrane permeability assays (PAMPA-BBB) and MDCK-MDR1 transwell assays to benchmark brain penetration potential against lower-lipophilicity analogs (e.g., the 4-nitrobenzamide derivative, predicted TPSA ≈ 120.6 Ų).

Focused Library Design Around the Benzodioxole–Benzofuran PDE4 Pharmacophore

Incorporate CAS 886179-67-5 as a key monomer or scaffold reference in combinatorial library enumeration strategies aimed at exploring benzamide substituent effects on PDE4 potency and selectivity. The compound's intermediate Hammett σ value (+0.34) [2] makes it a logical starting point for systematic exploration of electronic effects on target engagement.

Assay Reproducibility Control in Multi-Site PDE4 Inhibitor Screening Campaigns

Given its commercial availability from multiple suppliers with defined purity specifications, CAS 886179-67-5 can serve as an inter-laboratory reference standard to normalise PDE4 enzymatic assay data across different screening sites. Its structural distinctiveness (meta-fluorine) allows unambiguous LC-MS identification and quantification, minimising cross-contamination risk with other benzamide analogs in compound management workflows.

Quote Request

Request a Quote for N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.